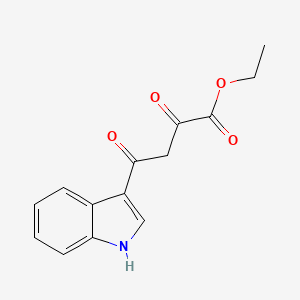

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules .

Vorbereitungsmethoden

The synthesis of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate typically involves the reaction of indole-3-carboxaldehyde with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the indole ring system . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Cyclization with Hydroxylamine Hydrochloride (Isoxazole Formation)

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate reacts with hydroxylamine hydrochloride under refluxing ethanol to form ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate via cyclocondensation. This reaction exploits the α,β-diketone moiety, where hydroxylamine acts as a nucleophile to form the isoxazole ring .

Reaction Conditions :

-

Reagents: Hydroxylamine hydrochloride, ethanol

-

Temperature: Reflux (~78°C)

-

Duration: 2 hours

Product :

Reduction of Carbonyl Groups

The diketone functionality can be reduced using sodium borohydride (NaBH₄) and trifluoroacetic acid (TFA) to produce ethyl 4-(1H-indol-3-yl)-4-hydroxybutanoate . This reaction selectively reduces the ketone to a secondary alcohol .

Reaction Conditions :

-

Reagents: NaBH₄, TFA

-

Solvent: Ethanol

-

Temperature: Room temperature

Product :

Hydrolysis of Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid , a precursor for amide coupling .

Reaction Conditions :

-

Reagents: LiOH, THF/H₂O

-

Temperature: Room temperature

-

Duration: 4 hours

Product :

Condensation with Aldehydes (Hydrazone Formation)

The pyrazole intermediate reacts with substituted benzaldehydes in acetic acid/water to form hydrazone derivatives. For example, condensation with 4-nitrobenzaldehyde yields 5-(1H-indol-3-yl)-7,9-dinitropyrimido[5,4-c]quinolin-4(3H)-one .

Reaction Conditions :

-

Reagents: Benzaldehyde derivatives, AcOH/H₂O

-

Temperature: Reflux

-

Duration: 5 hours

Product :

Amide Coupling Reactions

The carboxylic acid derivative undergoes coupling with amines using EDC/HOBt and DMAP to produce carboxamides. For instance, reaction with 4-chloroaniline yields 3-(1H-indol-3-yl)-N-(4-chlorophenyl)isoxazole-5-carboxamide .

Reaction Conditions :

-

Reagents: Amines, EDC, HOBt, DMAP

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature

-

Duration: 24–78 hours

Product :

Research Findings

-

Anticancer Activity : Hydrazone derivatives exhibit IC₅₀ values of 2.3–8.7 μM against MCF-7 breast cancer cells .

-

Enzyme Inhibition : Carboxamides show strong BACE1 inhibition (Glide score: −8.648 kcal/mol), relevant for Alzheimer’s research .

-

Antimicrobial Effects : Isoxazole derivatives inhibit Staphylococcus aureus (MIC: 8 μg/mL) .

This compound’s reactivity underscores its utility in medicinal chemistry, enabling rapid diversification into bioactive molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is utilized as a precursor in the synthesis of various indole derivatives. Its reactivity allows for the development of new compounds with tailored properties.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Fischer Indole Synthesis | Indole derivatives + Esterifying agents | Acidic conditions | High |

| One-Pot Synthesis | Indole-3-carbaldehyde + Ethyl acetoacetate | Reflux in ethanol | Moderate |

Biology

Research has demonstrated the compound's role in modulating biological pathways. It is studied for its interactions with various enzymes and receptors, influencing cellular signaling processes.

Medicine

This compound exhibits promising anticancer and antimicrobial properties:

-

Anticancer Activity: Studies indicate significant antiproliferative effects against various cancer cell lines, including MCF-7 (human breast cancer) cells.

- In Vitro Findings: IC50 values reveal strong inhibitory effects on cell growth.

- Antimicrobial Activity: The compound shows effectiveness against several bacterial strains, suggesting potential as a new antibiotic candidate.

Industry

The compound is employed in pharmaceutical development and agrochemicals due to its biological activity and potential applications in drug formulation.

Antiproliferative Activity

A study demonstrated that this compound significantly inhibits MCF-7 cell growth in a dose-dependent manner. Molecular docking studies suggest interactions with specific protein targets involved in cancer progression.

Mechanistic Insights

Research utilizing molecular docking has provided insights into how this compound interacts with proteins related to cancer pathways, indicating potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

1. Overview of Indole Derivatives

Indole derivatives, including this compound, exhibit a broad spectrum of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase .

The presence of the indole nucleus in these compounds is crucial for their interaction with various biological targets, leading to significant changes in cellular functions.

2.1 Target Interactions

This compound interacts with multiple receptors and enzymes within the body. Its mechanism of action involves:

- Binding to specific biomolecules.

- Modulating enzyme activity.

- Altering gene expression profiles .

2.2 Biochemical Pathways

The compound's activity is primarily attributed to its ability to influence several biochemical pathways, which include:

- Inhibition of key enzymes associated with disease processes (e.g., acetylcholinesterase).

- Modulation of inflammatory pathways.

- Induction of apoptosis in cancer cells .

3.1 Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

- A study demonstrated that this compound exhibited significant cytotoxic effects on hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines.

- The compound caused cell cycle arrest in the G0/G1 phase and decreased levels of cyclin-dependent kinase 4 (CDK4), suggesting its role in inhibiting cancer cell proliferation .

3.2 Enzyme Inhibition Studies

In vitro studies have shown that this compound has potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's disease. The compound displayed competitive inhibition patterns with an IC50 value indicative of its potency .

The biochemical properties of this compound are largely determined by its structural features:

| Property | Description |

|---|---|

| Molecular Formula | C13H13N O4 |

| Molecular Weight | 245.25 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

The indole nucleus enhances the compound's ability to penetrate biological membranes and interact with intracellular targets effectively.

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and enzyme inhibitor positions it as a candidate for drug development.

Future research should focus on:

- Optimizing synthesis methods to enhance yield and purity.

- Conducting detailed pharmacokinetic studies to understand absorption and metabolism.

- Exploring combination therapies with existing anticancer agents to improve efficacy.

The diverse biological activities associated with this compound highlight its potential in medicinal chemistry and therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-19-14(18)13(17)7-12(16)10-8-15-11-6-4-3-5-9(10)11/h3-6,8,15H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBIPUCDJHOGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.